N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
# Synthetic Methodologies for N-[(Furan-2-yl)methyl]-2-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
The synthesis of this compound requires a multi-faceted approach involving the construction of its imidazo[1,2-c]quinazoline core, strategic incorporation of sulfanylacetamide and furan-2-ylmethyl groups, and optimization for sustainability. This report delineates modern synthetic strategies, functional group manipulations, and green chemistry advancements critical to accessing this complex heterocyclic system.
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## 1.1 Multi-Step Organic Synthesis Strategies Involving Imidazoquinazoline Core Formation
The imidazo[1,2-c]quinazoline core is central to the target molecule and is typically synthesized via cyclization reactions. Two primary methodologies dominate: (1) nitrobenzaldehyde-based cyclizations and (2) sequential deprotection-cyclization approaches.
### Cyclization of Nitrobenzaldehyde Derivatives
Nitrobenzaldehyde derivatives serve as key precursors for constructing the quinazoline scaffold. For instance, 2-nitrobenzaldehyde reacts with benzene-1,2-diamine in ethanol under reflux with glacial acetic acid to yield 2-(2-nitrophenyl)-1H-benzo[d]imidazole, which undergoes further cyclization to form the imidazo[1,2-c]quinazoline framework. This method benefits from straightforward reaction conditions but requires subsequent reduction of the nitro group to introduce nitrogen-containing substituents.
### Sequential Deprotection-Cyclization Reactions
Alternative routes employ protected intermediates to streamline core formation. A one-pot, two-step protocol involving aryl aldehydes, ortho-N-Boc-phenylenediamines, and azidochalcones in the presence of erbium triflate as a Lewis acid catalyst generates imidazo[1,5-a]quinoxalines. While this method targets a related scaffold, analogous strategies using Boc-deprotection followed by trifluoroacetic acid-mediated cyclization could be adapted for imidazo[1,2-c]quinazolines.
### Reductive Cyclization of Baylis-Hillman Adducts
Baylis-Hillman acetates derived from 2-nitrobenzaldehyde undergo iron-acetic acid-promoted reductive cyclization to yield 2-amino-3,4-dihydroquinazolines. This approach enables functionalization at the 2-position, critical for subsequent acetamide coupling.
| Method | Key Reactants | Catalyst/Conditions | Yield | Source |
|------------------------|-----------------------------------|-------------------------------|-------|--------|
| Nitrobenzaldehyde | 2-Nitrobenzaldehyde, diamines | Glacial acetic acid, reflux | N/A | |
| Deprotection-Cyclization| Aryl aldehydes, Boc-diamines | Erbium triflate, TFA | Moderate | |
| Baylis-Hillman | Baylis-Hillman acetate, amines | Fe/AcOH, reductive conditions | High | |
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## 1.2 Sulfanylacetamide Functional Group Utilization in Heterocyclic Coupling Reactions
The sulfanylacetamide moiety is introduced via nucleophilic thiol-ene reactions or sulfide coupling.
### Cyanogen Bromide-Mediated Thiol Addition
Cyanogen bromide facilitates the addition of thiols to nitriles, enabling the installation of the sulfanyl group. In the synthesis of related quinazolines, cyanogen bromide reacts with primary amines to form intermediates that undergo iron-acetic acid reduction, yielding thioether-linked products. For the target molecule, [(3-nitrophenyl)methyl]thiol could be coupled to a pre-formed acetamide intermediate under similar conditions.
### Polymer-Supported Thioacetamide Synthesis
Thioacetamide precursors are efficiently synthesized using polymer-supported amine catalysts, as demonstrated in the reaction of acetonitrile with hydrogen sulfide. This method offers reusable catalysts and high yields (up to 85%), providing a sustainable route to thioacetamide derivatives.
### Sequential Cyclization with Isothiocyanates
2-Isothiocyanatobenzonitrile reacts with α-aminoketones in sequential cyclizations to form 5-thioxo-6H-imidazo[1,2-c]quinazolines. Adapting this method, the 3-nitrophenylmethyl sulfanyl group could be introduced via a similar isothiocyanate intermediate.
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## 1.3 Furan-2-ylmethyl and 3-Nitrobenzyl Substituent Incorporation Techniques
### Furan-2-ylmethyl Group Installation
The furan-2-ylmethyl moiety is introduced via nucleophilic substitution or condensation. For example, furfurylamine reacts with ethyl cyanoacetate under solvent-free conditions to form 2-cyano-N-(furan-2-ylmethyl)acetamide. This intermediate is subsequently coupled to the imidazoquinazoline core through amide bond formation.
### 3-Nitrobenzyl Functionalization
The 3-nitrobenzyl group is typically introduced via electrophilic aromatic substitution or Ullmann-type couplings. Nitrobenzaldehyde derivatives serve as precursors, with the nitro group retained or reduced post-cyclization. For the target molecule, 3-nitrobenzyl bromide could alkylate a thiolate intermediate generated during sulfanylacetamide formation.
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## 1.4 Green Chemistry Approaches for Sustainable Production
### Solvent-Free Reactions
Solvent-free conditions minimize waste and energy consumption. The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide from furfurylamine and ethyl cyanoacetate exemplifies this approach, achieving high yields without solvents.
### Reusable Polymer-Supported Catalysts
Polymer-supported amines catalyze thioacetamide synthesis with >80% recovery rates, reducing catalyst waste. This method aligns with green chemistry principles by eliminating homogeneous catalyst separation steps.
### Energy-Efficient Catalytic Systems
Bifunctional iminophosphorane squaramide catalysts enable enantioselective aza-Michael reactions at 2 mol% loading, demonstrating scalability (20 mmol) and reduced environmental impact. Such systems could optimize acetamide coupling steps.
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## Conclusion
The synthesis of this compound hinges on strategic cyclization methodologies, precise functional group manipulations, and sustainable practices. Advances in solvent-free reactions, reusable catalysts, and efficient catalytic systems promise to enhance the scalability and environmental feasibility of this complex heterocycle. Future research should focus on integrating these green methodologies into a unified synthetic pathway.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O5S/c30-21(25-13-17-7-4-10-34-17)12-20-23(31)28-22(26-20)18-8-1-2-9-19(18)27-24(28)35-14-15-5-3-6-16(11-15)29(32)33/h1-11,20H,12-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMGNUVZMWMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound features a furan ring and an imidazo[1,2-c]quinazoline scaffold, which are known for their diverse biological activities. The presence of a nitrophenyl group and a sulfanyl moiety further enhances its potential as a bioactive agent.
Antimicrobial Activity
Research indicates that derivatives of imidazoquinazolines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Imidazoquinazoline derivative A | 0.125 | Staphylococcus aureus |
| Imidazoquinazoline derivative B | 0.250 | Escherichia coli |
| N-(furan-2-yl)methyl derivative | 0.500 | Pseudomonas aeruginosa |
These findings suggest that the compound may exhibit similar or enhanced antimicrobial activity due to its unique structural features.
Anticancer Activity
The anticancer potential of the compound is supported by studies on related imidazoquinazolines. Recent research has highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a study involving MDA-MB-231 breast cancer cells, derivatives of imidazoquinazolines demonstrated IC50 values ranging from 10 to 30 μM. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Table 2: Anticancer Activity in Cell Lines
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Imidazoquinazoline derivative C | 20 | MDA-MB-231 |
| Imidazoquinazoline derivative D | 15 | MV4;11 leukemia |
These results indicate that this compound could be a candidate for further investigation in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar structures have also been documented. For instance, certain imidazoquinolines have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
A study demonstrated that an imidazoquinazoline derivative reduced inflammation in a murine model of arthritis by decreasing the levels of inflammatory mediators.
Table 3: Anti-inflammatory Effects
| Compound Name | Inhibition (%) | Inflammatory Mediator |
|---|---|---|
| Imidazoquinazoline derivative E | 75 | TNF-alpha |
| Imidazoquinazoline derivative F | 60 | IL-6 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core structural elements or substituents, categorized by pharmacological relevance.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights :
Core Structure Influence: The imidazo[1,2-c]quinazolinone core in the target compound distinguishes it from triazole-based analogs (e.g., ) and podophyllotoxin derivatives (). This core may confer stronger DNA topoisomerase inhibition, akin to etoposide derivatives . Triazole-sulfanyl-acetamides () exhibit anti-exudative activity via COX-2 inhibition, suggesting the target compound’s sulfanyl group could similarly modulate inflammatory pathways .
Substituent Contributions: The 3-nitrophenylmethylsulfanyl group parallels the nitroaryl substituents in podophyllotoxin derivative 9l, which enhance cytotoxicity by promoting redox cycling and DNA damage .
Activity Gaps and Opportunities: Unlike ranitidine analogs (), the target compound lacks a dimethylamino group, likely redirecting its activity from antisecretory to antitumor or anti-inflammatory applications. Direct comparison with chloro methyl quinazolinones () highlights the trade-off between antimicrobial specificity (from chloro-methyl) and broader activity (from nitroaryl-sulfanyl).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed post-synthesis?
- Methodological Answer : The synthesis involves sequential functionalization of the imidazo[1,2-c]quinazolinone core. Key steps include:
- Sulfanyl group introduction : Reacting the quinazolinone intermediate with (3-nitrophenyl)methanethiol under basic conditions (e.g., NaH/DMF) .
- Acetamide coupling : Using 2-bromo-N-[(furan-2-yl)methyl]acetamide with a nucleophilic substitution or amide bond formation protocol .
- Structural confirmation : Employ H/C NMR to verify substituent positions, HRMS for molecular weight validation, and X-ray crystallography (if single crystals are obtainable) .
Q. What initial biological screening approaches are recommended for assessing anti-inflammatory potential?
- Methodological Answer : Prioritize:
- In vitro : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated RAW 264.7 macrophages to measure prostaglandin E2 (PGE2) suppression .
- In vivo : Rodent models (e.g., carrageenan-induced paw edema) with dose-response analysis (10–100 mg/kg, oral/IP). Include indomethacin as a positive control .
- Data cross-validation : Compare results with structurally similar compounds (e.g., triazole or quinazolinone derivatives) to identify activity trends .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield, and what parameters are critical?
- Methodological Answer : Apply a Design of Experiments (DoE) framework:
- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), stoichiometric ratios (1:1 to 1:3), and reaction time (4–24 hrs).
- Algorithm : Use Bayesian optimization to iteratively refine conditions, focusing on maximizing yield while minimizing side products (e.g., over-alkylation). Validate with HPLC purity analysis .
- Case Study : reports a 30% yield improvement in similar heterocyclic systems by optimizing catalyst loading and solvent selection.
Q. How to resolve contradictions between in vitro and in vivo anti-exudative activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Perform LC-MS/MS to assess bioavailability and metabolite formation. Low oral bioavailability may explain poor in vivo efficacy despite strong in vitro activity .
- Formulation adjustments : Use nanoemulsions or liposomal encapsulation to enhance solubility and tissue penetration .
- Target engagement studies : Utilize fluorescent probes or radiolabeled analogs to confirm target binding in vivo (e.g., neutrophil elastase inhibition) .
Q. What role does the 3-nitrophenylsulfanyl group play in target binding affinity?
- Methodological Answer :
- Computational analysis : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) against inflammatory targets (e.g., TNF-α or IL-6 receptors). Compare binding scores with analogs lacking the nitro group.
- Experimental validation : Synthesize a des-nitro analog and test in parallel. shows nitro groups enhance electron-withdrawing effects, stabilizing hydrogen bonds with catalytic residues .
Q. Which analytical techniques are critical for characterizing degradation products under stability testing?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Degradant profiling : Use HPLC-DAD-MS to isolate and identify major degradation products (e.g., hydrolysis of the acetamide group or nitro reduction).
- Structural elucidation : Combine H NMR and IR spectroscopy to confirm degradant structures. highlights sulfoxide formation as a common degradation pathway in sulfanyl-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
